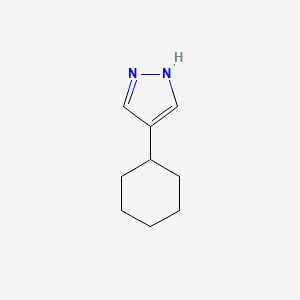

4-cyclohexyl-1H-Pyrazole

Overview

Description

4-cyclohexyl-1H-Pyrazole is a compound that falls under the category of pyrazoles . Pyrazoles are a class of compounds characterized by a five-membered heterocyclic ring structure with two adjacent nitrogen atoms . They are known for their versatility as synthetic intermediates in preparing chemicals in various fields such as biology, physical-chemistry, material science, and industry .

Scientific Research Applications

Synthesis and Structural Characteristics

- Synthesis Techniques : A study by Manikannan, Venkatesan, and Muthusubramanian (2011) focused on the synthesis of 4-(cyclohexylsulfanyl)-1,3-diaryl-1H-pyrazoles, demonstrating the compound's varied structural forms in solution and crystalline states (Manikannan, Venkatesan, & Muthusubramanian, 2011).

- Catalysis and Reaction Mechanisms : Pearce et al. (2020) explored the oxidative coupling of alkynes, nitriles, and Ti imidos for synthesizing multisubstituted pyrazoles, highlighting a novel approach to N-N bond formation (Pearce et al., 2020).

Applications in Bioactive Compounds Synthesis

- Antioxidant and Anti-inflammatory Properties : Sudha, Subbaiah, and Mahalakshmi (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, evaluating their potent antioxidant and anti-inflammatory activities (Sudha, Subbaiah, & Mahalakshmi, 2021).

- Potential Anticancer Agents : Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, showing significant antiproliferative effects against breast cancer and leukemic cells (Ananda et al., 2017).

Green Chemistry and Sustainable Synthesis

- Environment-Friendly Synthesis Methods : Yang et al. (2021) developed a green approach using silicotungstic acid for synthesizing 3,4-disubstituted 1H-pyrazoles, contributing to sustainable chemical synthesis methods (Yang et al., 2021).

Advanced Materials and Chemical Properties

- Fluorescent Pyrazoles : Götzinger et al. (2016) reported the synthesis of fluorescent pyrazoles, emphasizing their potential in developingnovel materials with distinct photophysical properties (Götzinger et al., 2016).

Catalytic Applications

- Catalysis in Organic Synthesis : Mishra et al. (2008) described the use of pyrazole complexes in catalyzing the oxidation of cyclohexane, demonstrating their potential in facilitating significant chemical reactions (Mishra et al., 2008).

- Polymerization Catalysts : Choi et al. (2015) explored the catalytic activity of pyrazole complexes in the polymerization of methyl methacrylate, highlighting their role in producing important industrial polymers (Choi et al., 2015).

Antimicrobial and Anticancer Research

- Antimicrobial and Anticancer Potentials : Babariya and Naliapara (2017) investigated the antimicrobial activity of 1H-imidazo[1,2-b]pyrazole derivatives, providing insights into their potential as novel antimicrobial agents (Babariya & Naliapara, 2017).

- Cell Cycle Inhibitors for Cancer Therapy : Nițulescu et al. (2015) synthesized pyrazole derivatives as potential cell cycle inhibitors, demonstrating their capability to induce apoptosis in human cancer cells (Nițulescu et al., 2015).

Safety and Hazards

While specific safety and hazard information for 4-cyclohexyl-1H-Pyrazole is not available, general safety measures for handling pyrazoles include avoiding inhalation, ingestion, and contact with skin and eyes . They are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrazole-containing compounds, including 4-cyclohexyl-1H-Pyrazole, continue to attract interest due to their proven applicability and versatility as synthetic intermediates . Future research will likely focus on developing new and improved applications for these compounds, as well as exploring their potential uses in various fields such as medicine, agriculture, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name |

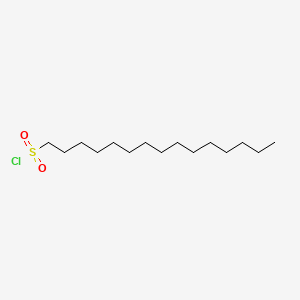

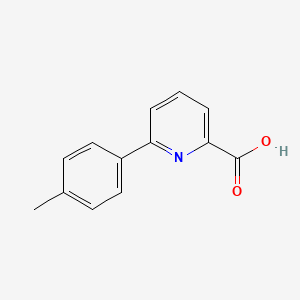

4-cyclohexyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h6-8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNCLFHDNUYNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524008 | |

| Record name | 4-Cyclohexyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclohexyl-1H-Pyrazole | |

CAS RN |

73123-52-1 | |

| Record name | 4-Cyclohexyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)